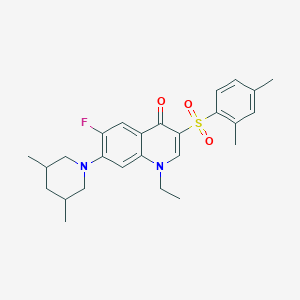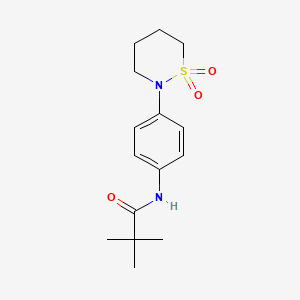
N-(4-(1,1-dióxido-1,2-tiazinan-2-il)fenil)pivalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide is a complex organic compound that belongs to the class of thiazinanes. This compound is characterized by the presence of a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound also features a pivalamide group, which is a derivative of pivalic acid. The unique structure of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide makes it an interesting subject for various scientific studies and applications.
Aplicaciones Científicas De Investigación
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide typically involves multiple steps, starting with the preparation of the thiazinane ring. One common method involves the reaction of a suitable amine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then cyclized to form the thiazinane ring.
Industrial Production Methods
Industrial production of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazinane derivatives with lower oxidation states.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Mecanismo De Acción
The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The thiazinane ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazinane derivatives, such as:
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- Methyl 6-(1,1-dioxido-1,2-thiazinan-2-yl)-3-hydroxypyridine-2-carboxylate .
Uniqueness
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide is unique due to the presence of the pivalamide group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-12-6-8-13(9-7-12)17-10-4-5-11-21(17,19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUTWCLDHSSWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2538024.png)
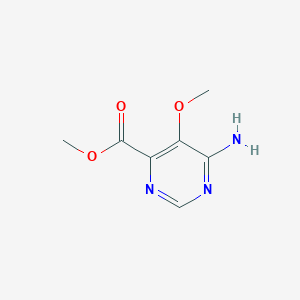

![3-(4-chlorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)
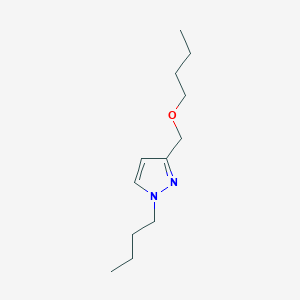
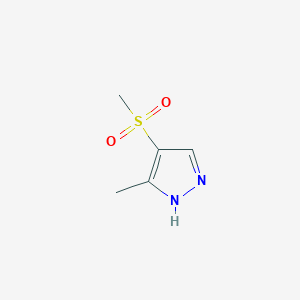
![2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2538031.png)
![methyl 6-acetyl-2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538036.png)
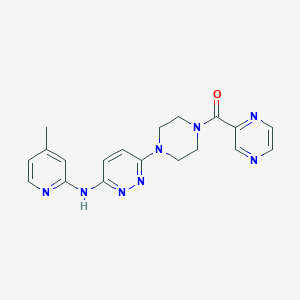
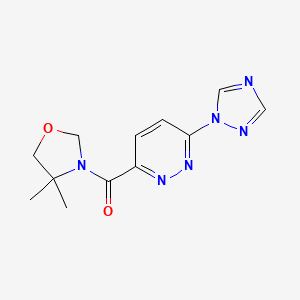

![N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2538043.png)
